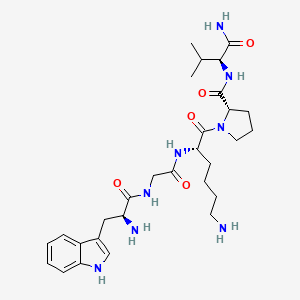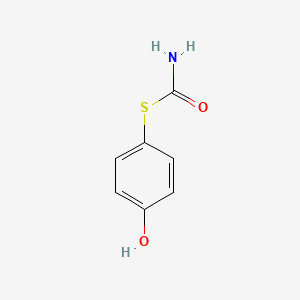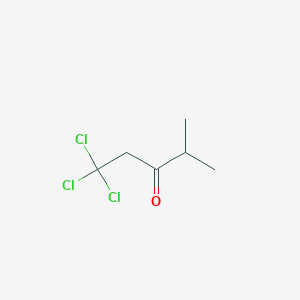
1,1,1-Trichloro-4-methylpentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-4-methylpentan-3-one is an organic compound with the molecular formula C6H9Cl3O. It is a chlorinated ketone that is used in various chemical processes and research applications. The compound is characterized by its three chlorine atoms and a methyl group attached to a pentanone backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-4-methylpentan-3-one can be synthesized through the reaction of chloroform with methyl isobutyl ketone in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction involves the generation of a chloroform anion, which then reacts with the ketone to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: 1,1,1-Trichloro-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trichloro-4-methylpentan-3-one is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 1,1,1-Trichloro-4-methylpentan-3-one involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as an inhibitor by binding to active sites or altering the conformation of target molecules. The pathways involved often include disruption of normal metabolic processes and inhibition of specific enzymatic reactions.
相似化合物的比较
- 1,1,1-Trichloro-2,4-dimethylpentan-2-ol
- 1,2,4-Trichloro-2-methylpentan-3-one
- 1,1,1-Trichloroethane
Comparison: 1,1,1-Trichloro-4-methylpentan-3-one is unique due to its specific structure, which includes a methyl group and three chlorine atoms attached to a pentanone backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1,1,1-Trichloroethane lacks the ketone functionality, making it less reactive in certain chemical reactions. Similarly, 1,2,4-Trichloro-2-methylpentan-3-one has a different substitution pattern, affecting its reactivity and applications.
属性
CAS 编号 |
63830-71-7 |
|---|---|
分子式 |
C6H9Cl3O |
分子量 |
203.5 g/mol |
IUPAC 名称 |
1,1,1-trichloro-4-methylpentan-3-one |
InChI |
InChI=1S/C6H9Cl3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 |
InChI 键 |
JGKJKVKSVHASIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


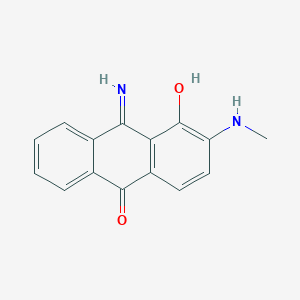

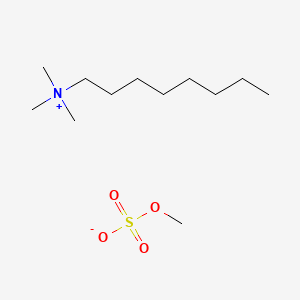
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
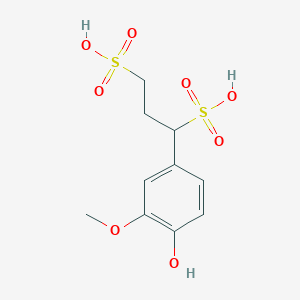
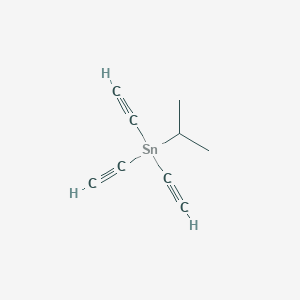
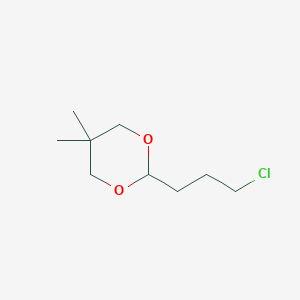

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)


